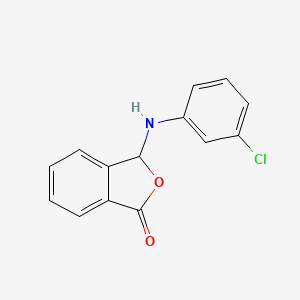![molecular formula C26H24N2O3 B15030250 3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B15030250.png)
3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with two indole moieties and a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the two indole moieties with the trimethoxyphenyl group using a suitable coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like colchicine and paclitaxel.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another tubulin polymerization inhibitor with a simpler structure.
Colchicine: A well-known microtubule-targeting agent used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A widely used anticancer drug that stabilizes microtubules.
Uniqueness
3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is unique due to its dual indole moieties and trimethoxyphenyl group, which contribute to its potent biological activities and potential as a therapeutic agent. Its ability to inhibit tubulin polymerization with high specificity makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(3,4,5-trimethoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C26H24N2O3/c1-29-23-12-16(13-24(30-2)26(23)31-3)25(19-14-27-21-10-6-4-8-17(19)21)20-15-28-22-11-7-5-9-18(20)22/h4-15,25,27-28H,1-3H3 |
InChI Key |
FMRBNPYAAWHUMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B15030170.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15030184.png)
![6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030195.png)
![Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15030203.png)

![methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030215.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15030219.png)
![4-{3-(3,4-dimethoxyphenyl)-11-[4-(methoxycarbonyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B15030221.png)
![N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15030223.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B15030230.png)
![(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B15030237.png)
![N-butyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15030258.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15030260.png)
